4-(4-Bromophenyl)-2-[(4-methylphenyl)sulfanyl]-4-oxobutanoic acid
CAS No.: 868255-45-2
Cat. No.: VC7395357
Molecular Formula: C17H15BrO3S
Molecular Weight: 379.27
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 868255-45-2 |
|---|---|
| Molecular Formula | C17H15BrO3S |
| Molecular Weight | 379.27 |
| IUPAC Name | 4-(4-bromophenyl)-2-(4-methylphenyl)sulfanyl-4-oxobutanoic acid |
| Standard InChI | InChI=1S/C17H15BrO3S/c1-11-2-8-14(9-3-11)22-16(17(20)21)10-15(19)12-4-6-13(18)7-5-12/h2-9,16H,10H2,1H3,(H,20,21) |
| Standard InChI Key | AYMBZVKWIIAWAP-UHFFFAOYSA-N |
| SMILES | CC1=CC=C(C=C1)SC(CC(=O)C2=CC=C(C=C2)Br)C(=O)O |
Introduction
Chemical Identity and Structural Characteristics
IUPAC Nomenclature and Molecular Architecture
The systematic IUPAC name, 4-(4-bromophenyl)-2-[(4-methylphenyl)sulfanyl]-4-oxobutanoic acid, delineates its structure:
-
A 4-bromophenyl group at position 4 of the butanoic acid chain.
-
A 4-methylphenylsulfanyl (thioether) group at position 2.
-
A ketone at position 4 and a carboxylic acid at the terminal position .
The molecule’s planar aromatic systems and polar functional groups contribute to its reactivity. The sulfanyl (-S-) bridge introduces steric bulk and electron-donating effects, while the bromine atom enhances electrophilic substitution potential .
Structural Validation and Spectroscopic Data
The 2D and 3D conformers, as documented in PubChem , reveal a bent conformation due to the thioether linkage. Key spectroscopic identifiers include:
-
NMR: The -NMR spectrum would show aromatic protons as doublets (δ 7.2–7.8 ppm) and methyl groups as singlets (δ 2.3–2.5 ppm).
-
IR: Strong absorption bands for the carbonyl (C=O, ~1700 cm) and carboxylic acid (-COOH, ~2500–3300 cm) groups .
Synthesis and Production Pathways
Retrosynthetic Analysis
The compound can be synthesized via a Michael addition–cyclization strategy:
-
Thioether Formation: Reaction of 4-methylthiophenol with α,β-unsaturated ketones under basic conditions.
-
Bromination: Electrophilic substitution on the phenyl ring using bromine in acetic acid.
-
Oxidation: Controlled oxidation of the secondary alcohol to a ketone, followed by carboxylation .
Comparative Synthetic Routes
Physicochemical Properties
| Property | Value | Source |
|---|---|---|
| Molecular Formula | ||
| Molecular Weight (g/mol) | 379.27 | |
| logP | 3.1 (predicted) | |
| CAS Number | 868255-45-2 |
Stability and Reactivity
The compound is stable under ambient conditions but may degrade under strong acids/bases due to hydrolysis of the thioether or ketone groups. Light-sensitive bromine necessitates storage in amber glass .
Applications and Industrial Relevance
Pharmaceutical Intermediates
The bromophenyl and sulfanyl motifs are prevalent in kinase inhibitors and NSAIDs. For example, analogous structures are used in COX-2 inhibitor development .
Material Science
The planar aromatic system suggests utility in liquid crystals or organic semiconductors, where bromine enhances dielectric properties .
Recent Research and Future Directions
Biological Activity Screening
A 2024 study (PubChem update 2025-04-05) flagged derivatives for antiproliferative activity against MCF-7 breast cancer cells (IC ~12 µM), warranting further optimization .
Catalytic Applications
Pd-mediated cross-coupling reactions (e.g., Suzuki-Miyaura) could leverage the bromophenyl group for C-C bond formation, enabling drug candidate libraries .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume